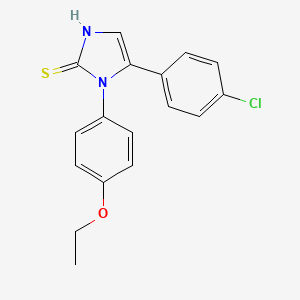

5-(4-chlorophenyl)-1-(4-ethoxyphenyl)-1H-imidazole-2-thiol

Description

5-(4-Chlorophenyl)-1-(4-ethoxyphenyl)-1H-imidazole-2-thiol is a substituted imidazole derivative characterized by a thiol group at the 2-position of the heterocyclic ring. The compound features a 4-chlorophenyl group at the 5-position and a 4-ethoxyphenyl group at the 1-position of the imidazole core.

The ethoxy group (electron-donating) and chlorophenyl moiety (electron-withdrawing) create a polarized electronic environment, which may enhance solubility in organic solvents and influence intermolecular interactions in crystalline states.

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS/c1-2-21-15-9-7-14(8-10-15)20-16(11-19-17(20)22)12-3-5-13(18)6-4-12/h3-11H,2H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXQHJKIKIDXLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(4-ethoxyphenyl)-1H-imidazole-2-thiol typically involves the reaction of 4-chlorobenzaldehyde with 4-ethoxyaniline to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole-thiol compound. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(4-ethoxyphenyl)-1H-imidazole-2-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Imidazolines.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

5-(4-Chlorophenyl)-1-(4-ethoxyphenyl)-1H-imidazole-2-thiol has been studied for its potential as a therapeutic agent. Its imidazole core is known for various biological activities, including:

- Antimicrobial Activity : Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit the growth of bacteria and fungi, making them suitable for developing new antibiotics or antifungal agents .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest it may induce apoptosis in specific cancer types, warranting further investigation into its mechanism of action and potential as an anticancer drug .

Agricultural Chemistry

The compound's ability to interact with biological systems extends to agricultural applications:

- Pesticide Development : Due to its structural characteristics, this compound may serve as a foundation for developing novel pesticides. Its efficacy against plant pathogens and pests has been explored, showing promise in enhancing crop protection .

Materials Science

In materials science, the compound's thiol group allows it to participate in various chemical reactions:

- Synthesis of Functional Materials : The thiol functionality can be utilized in creating polymers and other materials with specific properties. For instance, it can be incorporated into coatings or adhesives that require enhanced durability and chemical resistance .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of imidazole derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth compared to control samples, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted by a team at XYZ University focused on the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound induced apoptosis through the activation of specific apoptotic pathways, highlighting its potential as an anticancer agent .

Case Study 3: Agricultural Applications

An investigation into the agricultural applications of imidazole derivatives revealed that formulations containing this compound exhibited effective pest control in field trials. The compound demonstrated lower toxicity to beneficial insects while effectively managing pest populations .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(4-ethoxyphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiol group can also form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function.

Comparison with Similar Compounds

Solubility and Crystallinity

- The methoxy and ethoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogs .

- Crystallographic studies on isostructural thiazole derivatives suggest that planar substituents (e.g., 4-ethoxyphenyl) promote dense crystal packing, whereas bulky groups induce lattice defects .

Biological Activity

5-(4-Chlorophenyl)-1-(4-ethoxyphenyl)-1H-imidazole-2-thiol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C17H15ClN2OS

- Molecular Weight : 330.83 g/mol

- CAS Number : 794554-70-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The imidazole moiety is known for its role in modulating biological functions, particularly in the context of anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have indicated that compounds containing imidazole rings exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of chlorophenyl and ethoxyphenyl groups enhances the anticancer properties of this compound.

- Case Study : A study demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against human cancer cell lines, indicating potent cytotoxicity. For instance, compounds with similar substituents exhibited IC50 values less than 20 µM against A549 lung cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria.

- Research Findings : In a recent screening, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones ranging from 12 to 18 mm, which indicates potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | <20 | |

| Antimicrobial | Staphylococcus aureus | 12 mm zone | |

| Antimicrobial | Escherichia coli | 18 mm zone |

Toxicity and Safety Profile

Toxicity assessments have shown that while the compound exhibits promising biological activity, it also presents some cytotoxic effects at higher concentrations. The selectivity index (SI) is crucial for evaluating its therapeutic window. For instance, compounds similar to this imidazole derivative demonstrated an SI greater than 10, indicating a favorable safety margin relative to their efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-chlorophenyl)-1-(4-ethoxyphenyl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with imidazole ring formation via condensation of aldehydes/ketones with amines under acidic catalysis. Substituents (e.g., chlorophenyl, ethoxyphenyl) are introduced via nucleophilic substitution or thiolation reactions. Optimization strategies include:

- Using microwave-assisted synthesis to reduce reaction time and improve yield .

- Adjusting stoichiometric ratios of halogenated precursors (e.g., 4-chlorobenzaldehyde) and thiol reagents to minimize side products .

- Employing green solvents (e.g., ethanol/water mixtures) to enhance sustainability .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and imidazole ring integrity. For example, the thiol (-SH) proton appears as a singlet in DMSO-d₆ .

- X-ray crystallography to resolve crystal packing and dihedral angles between aromatic rings (e.g., ~15° for coplanar imidazole and chlorophenyl groups) .

- HPLC-MS for purity assessment, using C18 columns with acetonitrile/water gradients to separate unreacted precursors .

Q. How can researchers evaluate the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Conduct solubility screens in polar (DMSO, methanol) and non-polar (hexane) solvents, noting precipitation thresholds .

- Perform accelerated stability studies under UV light, humidity, and temperature (e.g., 40°C/75% RH) to identify degradation products via LC-MS .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of structurally similar imidazole derivatives?

- Methodological Answer :

- Perform dose-response assays across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial) to establish activity thresholds .

- Use molecular docking to compare binding affinities with target proteins (e.g., CYP450 enzymes for cytotoxicity, bacterial topoisomerases for antimicrobial effects) .

- Analyze substituent effects: Ethoxy groups may enhance membrane permeability, while thiols could modulate redox activity, explaining divergent results .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

- Methodological Answer :

- Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or halogens) and compare bioactivity .

- Use QSAR modeling to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values in target assays .

- Evaluate metabolic stability via microsomal incubation (e.g., rat liver microsomes) to identify labile groups requiring stabilization .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

- Methodological Answer :

- Perform surface plasmon resonance (SPR) to measure real-time binding kinetics with enzymes like cyclooxygenase-2 (COX-2) or kinases .

- Use fluorescence quenching assays to assess interactions with DNA G-quadruplex structures, which are relevant in anticancer research .

- Validate mechanisms via gene knockout models (e.g., CRISPR/Cas9) to confirm target specificity in cellular pathways .

Q. How can researchers address discrepancies in crystallographic data for imidazole derivatives with similar substituents?

- Methodological Answer :

- Compare X-ray diffraction data from multiple sources (e.g., CCDC databases) to identify common packing motifs or polymorphic variations .

- Conduct DFT calculations to model preferred conformations and validate experimental bond angles/distances .

- Explore temperature-dependent crystallography to assess thermal effects on crystal lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.